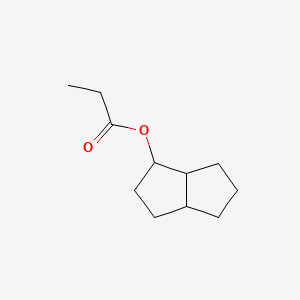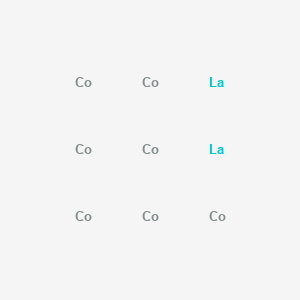
(Dodecanoato-O)oxoaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an organoaluminum compound that has applications in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of (Dodecanoato-O)oxoaluminium typically involves the reaction of aluminum compounds with dodecanoic acid. One common method is the reaction of aluminum isopropoxide with dodecanoic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Dodecanoato-O)oxoaluminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can be reduced using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the dodecanoate group is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like hydrogen, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dodecanoato-O)oxoaluminium has several scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, including its interaction with biomolecules.
Medicine: There is interest in its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of (Dodecanoato-O)oxoaluminium involves its ability to interact with various molecular targets. It can form complexes with other molecules, which can alter their chemical reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
(Dodecanoato-O)oxoaluminium can be compared with other organoaluminum compounds such as:
Aluminum isopropoxide: Used as a catalyst in organic synthesis.
Aluminum chloride: Widely used in the Friedel-Crafts reaction.
Properties
CAS No. |
93859-33-7 |
|---|---|
Molecular Formula |
C12H23AlO3 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
oxoalumanyl dodecanoate |
InChI |
InChI=1S/C12H24O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;;/h2-11H2,1H3,(H,13,14);;/q;+1;/p-1 |
InChI Key |
HBACBKXBEIGYME-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



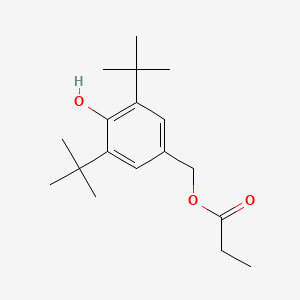
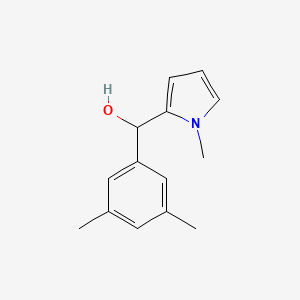
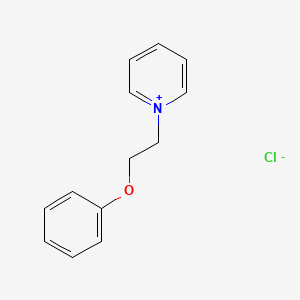
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)

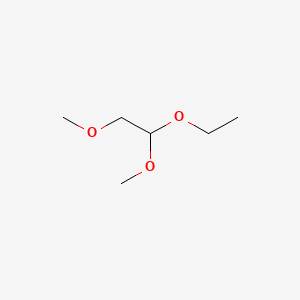
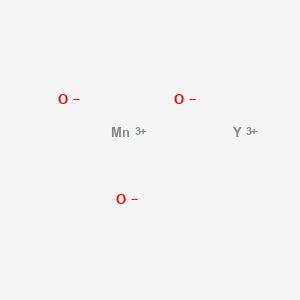
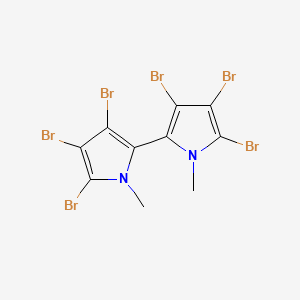
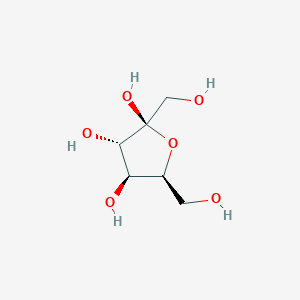

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
